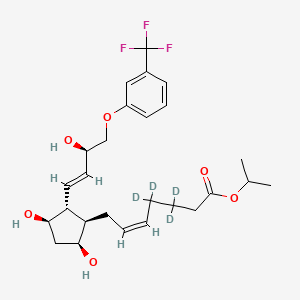
(R)-IL-17 modulator 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-IL-17 modulator 4 is a chemical compound known for its role as a modulator of interleukin-17 (IL-17), a proinflammatory cytokine involved in immune responses. This compound is the R-configure of IL-17 modulator 4 and serves as a proagent of IL-17 modulator 1, which is an orally active and highly efficacious IL-17 modulator .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-IL-17 modulator 4 involves several steps, starting from the appropriate precursors. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups via selective substitution reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of ®-IL-17 modulator 4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Implementation of continuous flow reactors for efficient reaction control.
- Application of advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: ®-IL-17 modulator 4 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to achieve the desired chemical structure.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of ®-IL-17 modulator 4 with modified functional groups, enhancing its efficacy and stability .
Aplicaciones Científicas De Investigación
®-IL-17 modulator 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of IL-17 and its effects on chemical pathways.
Biology: Investigated for its role in modulating immune responses and its potential therapeutic applications.
Medicine: Explored as a potential treatment for autoimmune diseases such as psoriasis and rheumatoid arthritis.
Industry: Utilized in the development of new pharmaceuticals targeting IL-17 mediated pathways
Mecanismo De Acción
The mechanism of action of ®-IL-17 modulator 4 involves its interaction with IL-17 receptors. By binding to these receptors, it modulates the activity of IL-17, reducing its proinflammatory effects. This modulation occurs through the stabilization of the receptor-ligand complex, leading to decreased receptor affinity and subsequent inhibition of downstream signaling pathways .
Comparación Con Compuestos Similares
IL-17 modulator 1: The parent compound of ®-IL-17 modulator 4, known for its high efficacy and oral activity.
IL-17 modulator 4 sulfate: A sulfate derivative with similar biological activity.
Uniqueness: ®-IL-17 modulator 4 is unique due to its specific R-configuration, which provides distinct pharmacokinetic and pharmacodynamic properties compared to its counterparts. This configuration enhances its stability and efficacy as an IL-17 modulator .
Propiedades
Fórmula molecular |
C27H34N6O2 |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
N-[(2R)-1,1-dicyclopropyl-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-3-oxopropan-2-yl]-2-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C27H34N6O2/c1-15(2)33-22(13-14-28-33)26(34)30-25(24(19-5-6-19)20-7-8-20)27(35)29-21-11-9-18(10-12-21)23-16(3)31-32-17(23)4/h9-15,19-20,24-25H,5-8H2,1-4H3,(H,29,35)(H,30,34)(H,31,32)/t25-/m1/s1 |
Clave InChI |
CQKVACARDGYEMU-RUZDIDTESA-N |
SMILES isomérico |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C |
SMILES canónico |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)








![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)
